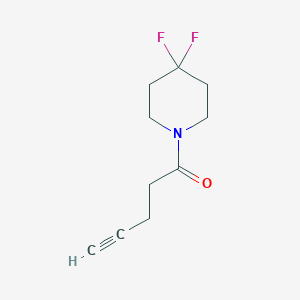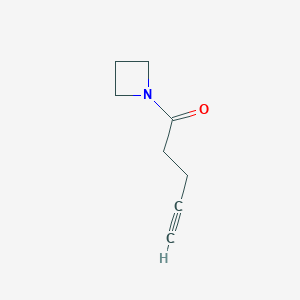
1-(Azetidin-1-yl)pent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)pent-4-yn-1-one is a chemical compound characterized by the presence of an azetidine ring attached to a pent-4-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-1-yl)pent-4-yn-1-one can be synthesized through a multi-step process involving the reaction of azetidine with pent-4-yn-1-one under controlled conditions. One common method involves the use of methyl propiolate and azetidine in a methanol-water mixture, followed by the addition of hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the azetidine ring is replaced or modified under specific conditions.
Common Reagents and Conditions:
Cyclization: Reactions with arylhydrazines in acidified alcohol.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.
Major Products:
Cyclization: Formation of styryl-1H-pyrazoles and propenyl-1H-pyrazoles.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-(Azetidin-1-yl)pent-4-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its behavior and efficacy in different applications .
Comparison with Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring structure.
Azetidines: Compounds with a four-membered ring structure, similar to 1-(Azetidin-1-yl)pent-4-yn-1-one.
Uniqueness: this compound is unique due to its combination of an azetidine ring and a pent-4-yn-1-one moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds.
Properties
IUPAC Name |
1-(azetidin-1-yl)pent-4-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-3-5-8(10)9-6-4-7-9/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWTTOYYHGODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
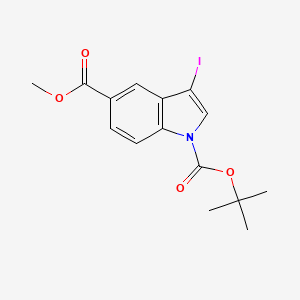
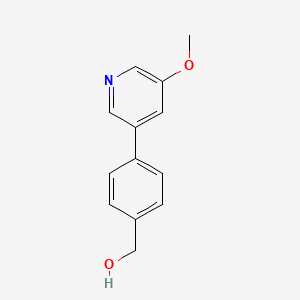
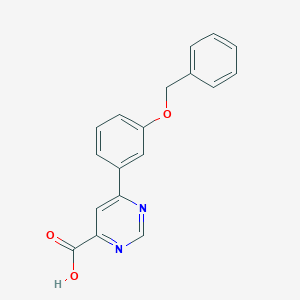
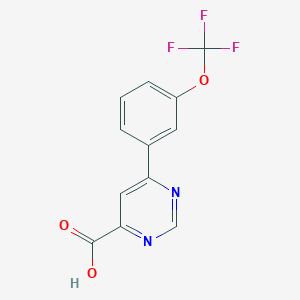
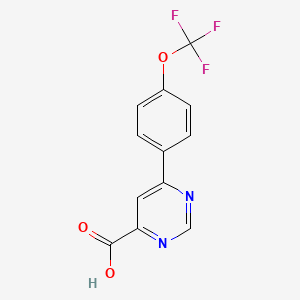
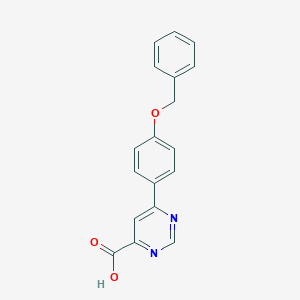
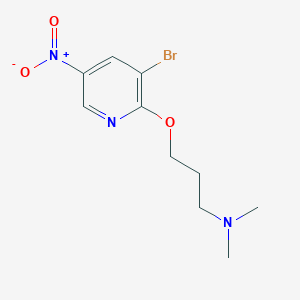
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-nitropyridine](/img/structure/B8154543.png)
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine](/img/structure/B8154549.png)
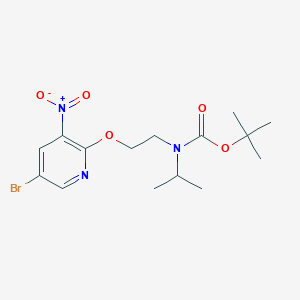
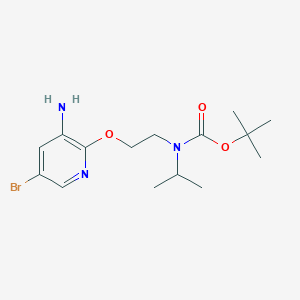
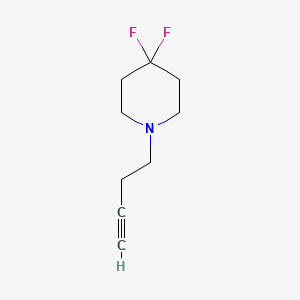
![1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one](/img/structure/B8154595.png)
